
(2-(Benzyloxy)-4-chloro-3-fluorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Benzyloxy)-4-chloro-3-fluorophenyl)boronic acid: is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with benzyloxy, chloro, and fluoro groups. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)-4-chloro-3-fluorophenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (2-(Benzyloxy)-4-chloro-3-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group may yield a phenol derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2-(Benzyloxy)-4-chloro-3-fluorophenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, making it valuable for the construction of biaryl compounds and other aromatic systems .
Biology: In biological research, boronic acids are known for their ability to bind to diols and other biomolecules. This property makes this compound a potential candidate for the development of sensors and probes for detecting biomolecules such as sugars and nucleotides .
Medicine: In medicine, boronic acid derivatives have been explored for their potential as enzyme inhibitors. The ability of boronic acids to form reversible covalent bonds with active site residues of enzymes makes them attractive candidates for drug development .
Industry: In the industrial sector, this compound can be used in the production of advanced materials and polymers. Its unique structure allows it to impart specific properties to the materials, such as enhanced stability or reactivity .
Mécanisme D'action
The mechanism of action of (2-(Benzyloxy)-4-chloro-3-fluorophenyl)boronic acid is primarily based on its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophilic groups, forming cyclic boronate esters . This interaction can modulate the activity of enzymes or other biomolecules, leading to various biological effects.
Molecular Targets and Pathways: The molecular targets of this compound include enzymes with active site residues that can interact with the boronic acid group. Pathways involving carbohydrate metabolism or signal transduction may be affected by the compound’s ability to bind to specific biomolecules .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: A simpler boronic acid derivative with a phenyl ring and a boronic acid group.
(2-(Benzyloxy)phenyl)boronic acid: Similar to (2-(Benzyloxy)-4-chloro-3-fluorophenyl)boronic acid but lacks the chloro and fluoro substituents.
(4-Chloro-3-fluorophenyl)boronic acid: Contains the chloro and fluoro substituents but lacks the benzyloxy group.
Uniqueness: The uniqueness of this compound lies in its combination of substituents, which imparts specific reactivity and binding properties. The presence of the benzyloxy group enhances its solubility and stability, while the chloro and fluoro substituents can influence its electronic properties and reactivity .
Propriétés
Formule moléculaire |
C13H11BClFO3 |
|---|---|
Poids moléculaire |
280.49 g/mol |
Nom IUPAC |
(4-chloro-3-fluoro-2-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C13H11BClFO3/c15-11-7-6-10(14(17)18)13(12(11)16)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |
Clé InChI |
APFSBQZTSTWGKV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C=C1)Cl)F)OCC2=CC=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


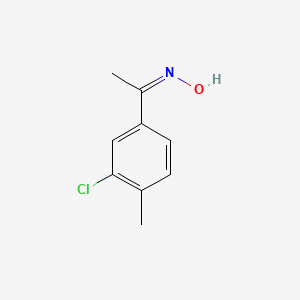
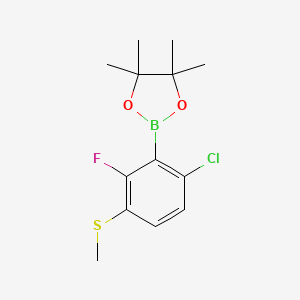
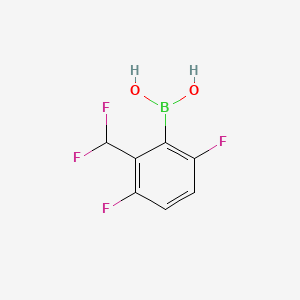
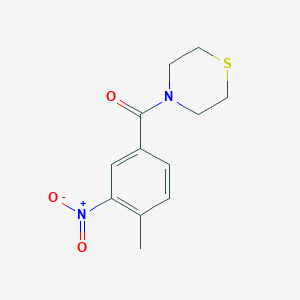
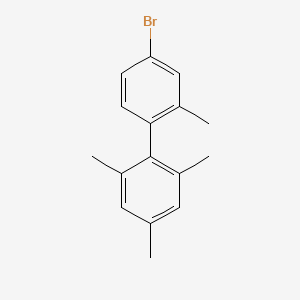
![3-(Dimethylamino)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B14027302.png)
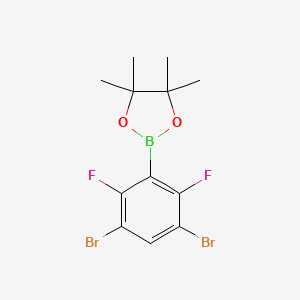
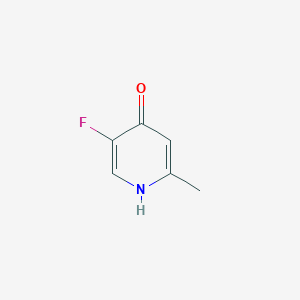
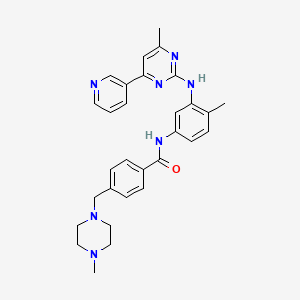
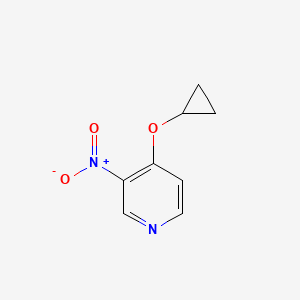
![tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate](/img/structure/B14027349.png)
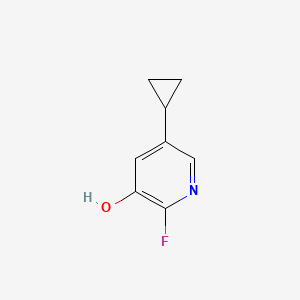
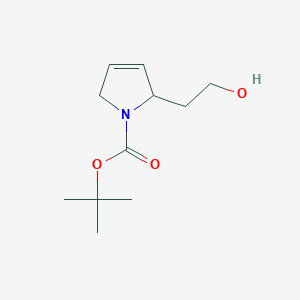
![(3R,4S,5R,6S,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B14027373.png)
